N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 340.10233402 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-15-5-3-6-16(10-15)22-19(25)14-8-9-18(24)23(12-14)11-13-4-1-2-7-17(13)21/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRKCZAODDUELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridine core with fluorinated phenyl groups, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including this compound. Notably:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 0.22 - 0.25 | Not specified |
| Other derivatives | Varies | Varies |
The compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation .
The mechanism through which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. This dual action contributes to its bactericidal properties against both planktonic and biofilm-associated bacteria .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. The study concluded that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis indicated that the presence of fluorine substituents on the phenyl rings enhances the antibacterial activity of the compound. Variations in substituent position and electronic properties were correlated with changes in biological activity, suggesting that careful modification could lead to more potent derivatives .
Scientific Research Applications
Medicinal Chemistry
Antihyperlipidemic Activity
The compound has been studied for its antihyperlipidemic properties. Dihydropyridine derivatives are known to exhibit lipid-lowering effects, making them candidates for treating conditions like hyperlipidemia. The structural modifications in N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide enhance its potency against cholesterol levels, potentially aiding in cardiovascular health.
Case Study: Lipid Profile Improvement
A study involving a series of dihydropyridine derivatives demonstrated that compounds similar to N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibited significant reductions in total cholesterol and triglycerides in animal models. These findings suggest a promising avenue for further development as antihyperlipidemic agents.
Anticancer Properties
Mechanism of Action
Research indicates that dihydropyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways. The fluorinated phenyl groups in this compound may enhance its interaction with biological targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In vitro studies have shown that N-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests its potential as a lead compound for anticancer drug development.
Neurological Applications
Neuroprotective Effects
Emerging research suggests that certain dihydropyridine derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier is crucial for its effectiveness in this area.
Case Study: Neuroprotection in Animal Models
Experimental studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This protective effect may be attributed to the modulation of signaling pathways related to neuroinflammation and apoptosis.
Synthesis and Structural Variations
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the dihydropyridine core followed by fluorination and carboxamide formation. Various synthetic routes have been explored to optimize yield and purity.
| Synthesis Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Dihydropyridine | Aldehyde + Amine | Reflux | 85 |
| Fluorination | Fluoride Source | Room Temperature | 90 |
| Carboxamide Formation | Acid Chloride + Base | 0°C to Room Temperature | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
